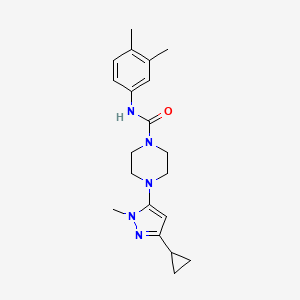

![molecular formula C20H17ClN4 B2395295 3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-99-8](/img/structure/B2395295.png)

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

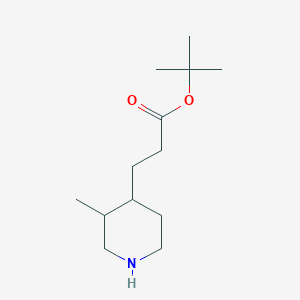

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are a type of heterocyclic aromatic organic compounds . Pyrimidine is a six-membered ring with nitrogen atoms at positions 1 and 3. Pyrazole is a three-nitrogen containing five-membered ring. The compound has various substituents including a 2-chlorophenyl group, a methyl group, and a 4-methylphenyl group .

Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. It has a 2-chlorophenyl group attached to the 3-position, a methyl group attached to the 5-position, and a 4-methylphenyl group attached to the nitrogen in the pyrazole ring .Scientific Research Applications

Antimicrobial and Anticancer Agents

- Novel pyrazole derivatives, including those similar to the specified compound, have shown significant antimicrobial and anticancer activities. For instance, compounds with pyrazole and pyrimidine moieties have been synthesized and evaluated, revealing some derivatives exhibiting higher anticancer activity than reference drugs like doxorubicin. Additionally, these compounds demonstrated good to excellent antimicrobial activity, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Methodologies

- Research has also focused on the synthesis methodologies of pyrazolo[1,5-a]pyrimidine derivatives. A study presented a three-step, one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, utilizing ultrasound in aqueous media. This method highlights an efficient approach to synthesizing such derivatives, which could be beneficial for further pharmaceutical applications (Kaping, Helissey, & Vishwakarma, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer therapeutics.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can induce cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), activate caspase 9 (an initiator enzyme of the apoptotic cascade), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

The compound’s action results in molecular and cellular effects that can lead to changes in cell behavior. For instance, similar compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells . This is achieved through the activation of caspase 9 and the cleavage of PARP-1 .

properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-13-7-9-15(10-8-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-5-3-4-6-18(16)21/h3-12,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSSCSDGUXCJAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

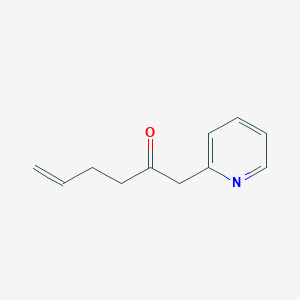

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)

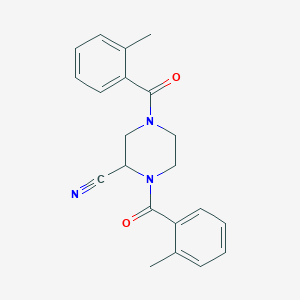

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)

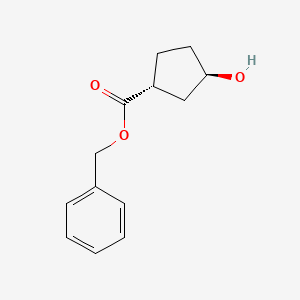

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)

![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2395226.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2395229.png)

![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)

![N-(1-phenylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2395234.png)